molecular formula C10H5Br2Cl3F4 B1426137 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride CAS No. 1244856-09-4

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride

Cat. No.: B1426137
CAS No.: 1244856-09-4
M. Wt: 467.3 g/mol
InChI Key: PGUSOCQBQVPKPD-UHFFFAOYSA-N
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Description

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride is an organic compound with a complex structure that includes bromine, fluorine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride typically involves the bromination of a suitable precursor, followed by the introduction of fluorine and chlorine atoms. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in controlling the reaction parameters, ensuring safety and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in the formation of new carbon-halogen or carbon-oxygen bonds.

Scientific Research Applications

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine, fluorine, and chlorine atoms into target molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those requiring halogenated compounds.

    Industry: Utilized in the production of specialty chemicals, including flame retardants and polymer additives.

Mechanism of Action

The mechanism by which 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride exerts its effects involves its ability to interact with various molecular targets. The presence of multiple halogen atoms allows it to form strong bonds with other molecules, influencing their reactivity and stability. The compound can also participate in electron transfer processes, affecting redox reactions and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzene
  • 4-(2,3-Dibromopropyl)-2,3,5,6-tetrachlorobenzotrichloride
  • 4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrifluoride

Uniqueness

4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride is unique due to its specific combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical properties

Properties

IUPAC Name

1-(2,3-dibromopropyl)-2,3,5,6-tetrafluoro-4-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2Cl3F4/c11-2-3(12)1-4-6(16)8(18)5(10(13,14)15)9(19)7(4)17/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUSOCQBQVPKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)C(Cl)(Cl)Cl)F)F)C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2Cl3F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride
Reactant of Route 2
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride
Reactant of Route 3
4-(2,3-Dibromopropyl)-2,3,5,6-tetrafluorobenzotrichloride

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